4-(3-Piperidinyl)-2-piperazinone dihydrochloride
Overview
Description
The compound “4-(3-Piperidinyl)-2-piperazinone dihydrochloride” likely contains a piperidine and a piperazinone group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperazinone is a six-membered ring with two nitrogen atoms and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
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Cholesterol 24-Hydroxylase (CH24H) Inhibitors
- Application : Piperidine derivatives are used in the development of potent and selective CH24H inhibitors. CH24H is a brain-specific enzyme that metabolizes cholesterol into 24S-hydroxycholesterol for regulating brain cholesterol homeostasis .
- Methods : The researchers designed and synthesized 3,4-disubstituted pyridine derivatives using a structure-based drug design approach starting from compounds 1 (soticlestat) and 2 (thioperamide) .
- Results : The optimization of this series resulted in the discovery of a potent and highly selective CH24H inhibitor. The X-ray crystal structure of CH24H in complex with the compound revealed a unique binding mode .
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Pharmaceutical Applications of Piperidine Derivatives
- Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods : The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- Results : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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3-Piperidinyl Pyridine Derivatives as CH24H Inhibitors
- Application : These derivatives are used in the development of potent and selective Cholesterol 24-Hydroxylase (CH24H) inhibitors. CH24H is a brain-specific enzyme that metabolizes cholesterol into 24S-hydroxycholesterol for regulating brain cholesterol homeostasis .
- Methods : The researchers designed and synthesized 3,4-disubstituted pyridine derivatives using a structure-based drug design approach starting from compounds 1 (soticlestat) and 2 (thioperamide) .
- Results : The optimization of this series resulted in the discovery of a potent and highly selective CH24H inhibitor. The X-ray crystal structure of CH24H in complex with the compound revealed a unique binding mode .
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2-Methyl-6-(3-piperidinyl)-4-pyrimidinol dihydrochloride
- Application : This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules .
- Methods : The specific methods of application or experimental procedures would depend on the context in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific context and purpose of the experiment .
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(4-Methylpiperazino)(3-piperidinyl)methanone dihydrochloride
- Application : This compound is also available for purchase from chemical suppliers, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
- Methods : The specific methods of application or experimental procedures would depend on the context in which this compound is being used.
- Results : The outcomes obtained would also depend on the specific context and purpose of the experiment.
Future Directions
properties
IUPAC Name |
4-piperidin-3-ylpiperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)8-2-1-3-10-6-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPPMBOWFYQBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCNC(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)piperazin-2-one dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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